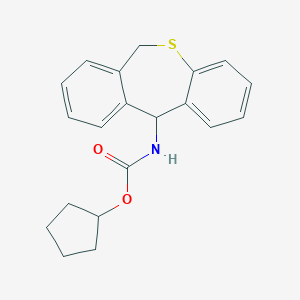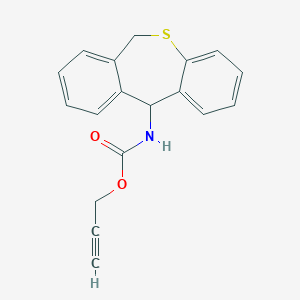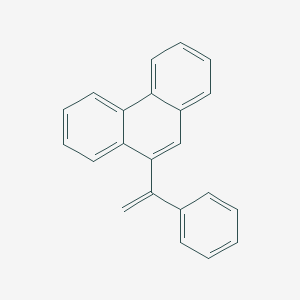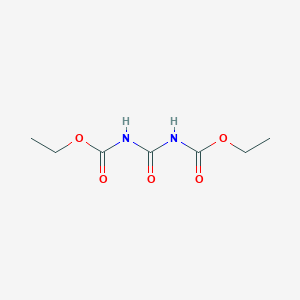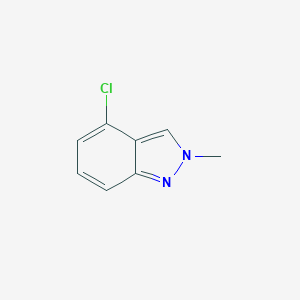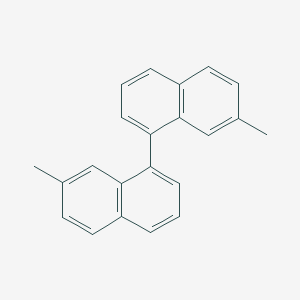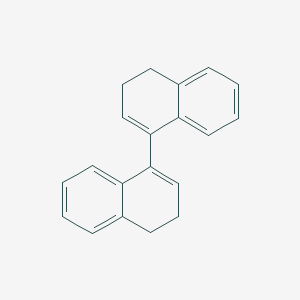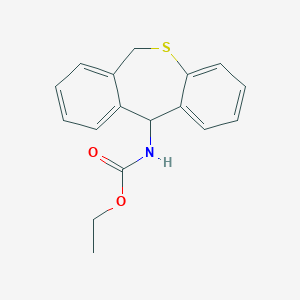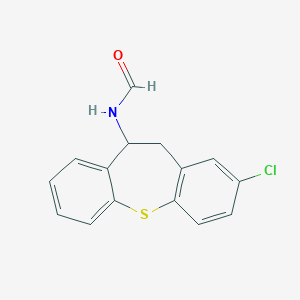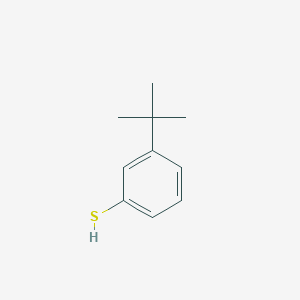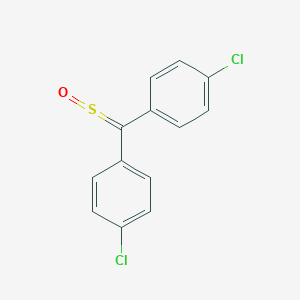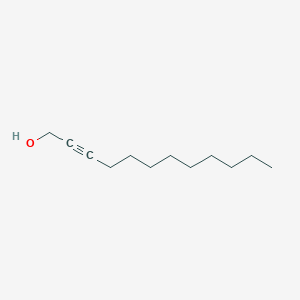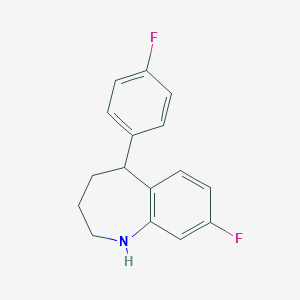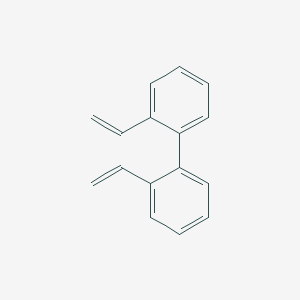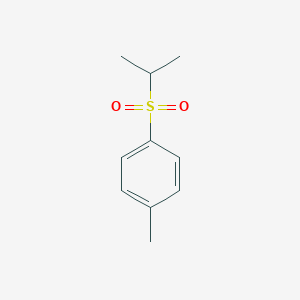
1-(Isopropylsulfonyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isopropylsulfonyl)-4-methylbenzene is a chemical compound that belongs to the family of sulfones. It is also known as p-toluenesulfonyl isopropyl methyl sulfone or PTIMS. This compound has gained significant attention in the scientific community due to its potential applications in the field of organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(Isopropylsulfonyl)-4-methylbenzene is not well understood. However, it is believed that PTIMS acts as a Lewis acid catalyst, facilitating the formation of reactive intermediates in organic reactions. It can also act as a nucleophile in some reactions, where it attacks electrophilic centers of the reactants.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-(Isopropylsulfonyl)-4-methylbenzene. However, it is considered to be a relatively safe compound with low toxicity. It does not have any known drug interactions or side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Isopropylsulfonyl)-4-methylbenzene in lab experiments is its low cost and easy availability. It is also a stable compound, making it easy to handle and store. However, the limitations of using PTIMS include its limited solubility in certain solvents, which can affect its reactivity in some reactions.
Zukünftige Richtungen
There are several future directions for research on 1-(Isopropylsulfonyl)-4-methylbenzene. One area of interest is the development of new synthetic methods for PTIMS that are more efficient and environmentally friendly. Another area of research is the exploration of new applications for PTIMS in the field of organic synthesis. Additionally, the mechanism of action of PTIMS needs to be further elucidated to better understand its role as a catalyst in organic reactions.
Synthesemethoden
The synthesis of 1-(Isopropylsulfonyl)-4-methylbenzene involves the reaction between p-toluenesulfonyl chloride and isopropyl methyl sulfone in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. This method is simple, efficient, and cost-effective, making it a popular choice for the synthesis of PTIMS.
Wissenschaftliche Forschungsanwendungen
1-(Isopropylsulfonyl)-4-methylbenzene has several potential applications in the field of organic synthesis. It can be used as a reagent for the synthesis of various organic compounds such as sulfones, sulfonamides, and sulfonate esters. It can also be used as a protecting group for alcohols and amines. Additionally, PTIMS can be used as a catalyst in various organic reactions such as aldol condensation, Michael addition, and Friedel-Crafts reaction.
Eigenschaften
CAS-Nummer |
51751-71-4 |
|---|---|
Produktname |
1-(Isopropylsulfonyl)-4-methylbenzene |
Molekularformel |
C10H14O2S |
Molekulargewicht |
198.28 g/mol |
IUPAC-Name |
1-methyl-4-propan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C10H14O2S/c1-8(2)13(11,12)10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
InChI-Schlüssel |
DUJYZGXBCPOPDD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



